molecular formula C8H5IO2 B1610549 5-Iodophthalide CAS No. 41284-92-8

5-Iodophthalide

Cat. No.: B1610549
CAS No.: 41284-92-8
M. Wt: 260.03 g/mol
InChI Key: CQAKANQMFXBJJQ-UHFFFAOYSA-N
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Description

5-Iodophthalide: is an organic compound with the molecular formula C8H5IO2 It is a derivative of phthalide, where an iodine atom is substituted at the fifth position of the phthalide ring

Scientific Research Applications

Chemistry: 5-Iodophthalide is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used as a probe to study iodine’s role in biological systems. Its derivatives may also exhibit biological activity, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for applications requiring iodine-containing compounds.

Future Directions

For further details, you can refer to relevant papers and resources .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodophthalide typically involves the iodination of phthalide. One common method is the reaction of phthalide with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction conditions often include heating the mixture to facilitate the iodination process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-Iodophthalide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction Reactions: Reduction of this compound can lead to the formation of phthalide or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide or acetonitrile and may require heating.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted phthalides, depending on the nucleophile used.

    Oxidation Reactions: Products can include phthalic acid derivatives or other oxidized forms of phthalide.

    Reduction Reactions: Products include reduced forms of phthalide, such as phthalide itself.

Mechanism of Action

The mechanism of action of 5-Iodophthalide is primarily related to its ability to undergo various chemical reactions. The iodine atom in its structure plays a crucial role in its reactivity, allowing it to participate in substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    Phthalide: The parent compound of 5-Iodophthalide, lacking the iodine substitution.

    5-Bromophthalide: Similar to this compound but with a bromine atom instead of iodine.

    5-Chlorophthalide: Similar to this compound but with a chlorine atom instead of iodine.

Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its halogenated analogs. The larger atomic radius and higher atomic weight of iodine compared to bromine and chlorine result in different reactivity and potential applications. The iodine atom also enhances the compound’s ability to participate in specific chemical reactions, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-iodo-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAKANQMFXBJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)I)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545264
Record name 5-Iodo-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41284-92-8
Record name 5-Iodo-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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